molecular formula C12H13ClF2N2O3S B2786646 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine CAS No. 923799-92-2

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

Cat. No. B2786646
CAS RN: 923799-92-2
M. Wt: 338.75
InChI Key: KNPLACWNGKQKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CDP is a piperazine-based compound that has been synthesized using various methods and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Anticancer Properties

The piperazine scaffold, present in this compound, has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique structure allows it to interact with specific cellular targets, making it a promising candidate for cancer therapy .

Antimicrobial Activity

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. Its mechanism of action involves disrupting essential cellular processes, making it a valuable asset in the fight against infections .

Antioxidant Potential

The compound’s sulfonyl group contributes to its antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its potential in preventing age-related diseases and oxidative stress-related conditions .

Metal Complexes and Catalysis

Beyond its biological applications, piperazine derivatives can form metal complexes. Substituting the nitrogen atom in piperazine allows for versatile binding with metal ions. These complexes find use in catalysis, where they enhance chemical reactions and promote selectivity. Additionally, they contribute to the development of metal-organic frameworks (MOFs) with diverse applications .

Covalent Enzyme Inhibition

Sulfonyl fluorides, like the one in our compound, serve as privileged warheads in chemical biology. They can covalently modify enzymes, leading to irreversible inhibition. Researchers have explored their use in target identification, validation, and drug discovery .

Custom Synthesis and Sourcing

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is available for custom synthesis and bulk manufacturing. Companies like ChemScene offer this compound, making it accessible for research and development purposes .

properties

IUPAC Name

2-chloro-1-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O3S/c13-8-11(18)16-4-6-17(7-5-16)21(19,20)12-9(14)2-1-3-10(12)15/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLACWNGKQKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

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